molecular formula C11H8N2O3S B6387920 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid CAS No. 1261920-19-7

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid

Cat. No.: B6387920
CAS No.: 1261920-19-7
M. Wt: 248.26 g/mol
InChI Key: MLJMDVOLTAQAAO-UHFFFAOYSA-N
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Description

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .

Scientific Research Applications

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

2-amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-10-2-8(11(15)16)9(3-13-10)6-1-7(4-14)17-5-6/h1-5H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJMDVOLTAQAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CN=C(C=C2C(=O)O)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687270
Record name 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-19-7
Record name 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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